
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptomyces aureofaciens. It is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. Achromycin hydrochloride works by inhibiting protein synthesis in bacteria, thereby preventing their growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Achromycin hydrochloride involves the fermentation of Streptomyces aureofaciens to produce tetracycline. The process includes several steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium to produce tetracycline.
Isolation: The tetracycline is extracted from the fermentation broth using solvent extraction techniques.
Purification: The extracted tetracycline is purified through crystallization or chromatography.
Hydrochloride Formation: The purified tetracycline is reacted with hydrochloric acid to form tetracycline hydrochloride
Industrial Production Methods: On an industrial scale, the production of Achromycin hydrochloride follows similar steps but is optimized for large-scale operations. The fermentation process is carried out in large bioreactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
化学反応の分析
Types of Reactions: Achromycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Achromycin hydrochloride can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the tetracycline molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the antibiotic’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products:
Oxidation Products: Various oxidized derivatives of tetracycline.
Reduction Products: Reduced forms of tetracycline with modified functional groups.
Substitution Products: Tetracycline derivatives with new functional groups
科学的研究の応用
Achromycin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antibiotic synthesis and modification.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating various bacterial infections and as a part of combination therapies.
Industry: Utilized in the development of new antibiotics and in veterinary medicine .
作用機序
Achromycin hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication .
Molecular Targets and Pathways:
30S Ribosomal Subunit: The primary target of Achromycin hydrochloride.
Protein Synthesis Pathway: The antibiotic disrupts the translation process, preventing the formation of essential proteins
類似化合物との比較
Achromycin hydrochloride belongs to the tetracycline class of antibiotics. Similar compounds include:
Doxycycline: A tetracycline derivative with a longer half-life and better absorption.
Minocycline: Known for its enhanced lipid solubility and ability to cross the blood-brain barrier.
Tigecycline: A newer tetracycline derivative with a broader spectrum of activity and reduced susceptibility to resistance mechanisms
Uniqueness: Achromycin hydrochloride is unique due to its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria makes it a valuable antibiotic in clinical practice .
特性
分子式 |
C24H31ClN2O8 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;ethane;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.C2H6.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-2H3;1H/t9-,10-,15-,21+,22-;;/m0../s1 |
InChIキー |
GBJCZCWANPMCKS-UNCCBIAGSA-N |
異性体SMILES |
CC.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
正規SMILES |
CC.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



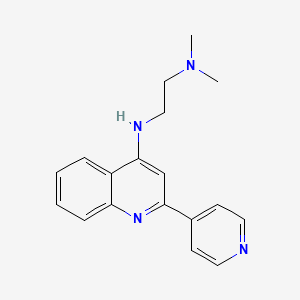
![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
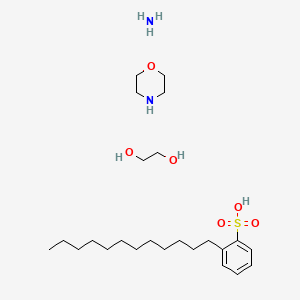
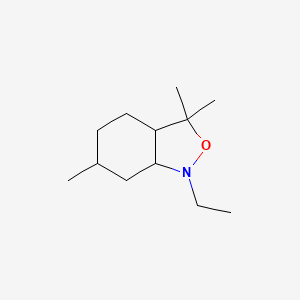


![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
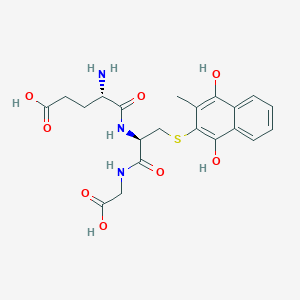
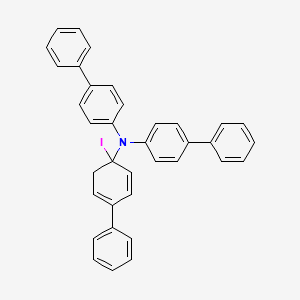
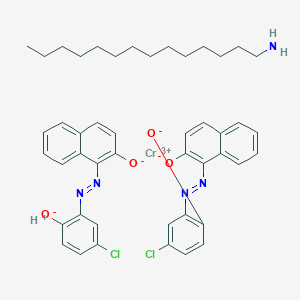

![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

